4-(3,5-Difluorophenyl)-4-oxobutyric acid

Medicinal Chemistry Physicochemical Profiling Drug Design

Achieve precise SAR with 4-(3,5-Difluorophenyl)-4-oxobutyric acid (CAS 302912-30-7). Its 3,5-difluoro substitution delivers a balanced LogP (~1.5) and electron-withdrawing profile distinct from mono-fluoro or non-fluorinated analogs. With a sharp melting point (116–119°C) and 97% purity, it is the optimal building block for kynurenine-3-hydroxylase inhibitor programs, CNS drug discovery, and reaction methodology development. Avoid assay variability by sourcing the exact regioisomer required for your target engagement studies.

Molecular Formula C10H8F2O3
Molecular Weight 214.16 g/mol
CAS No. 302912-30-7
Cat. No. B1307992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Difluorophenyl)-4-oxobutyric acid
CAS302912-30-7
Molecular FormulaC10H8F2O3
Molecular Weight214.16 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)C(=O)CCC(=O)O
InChIInChI=1S/C10H8F2O3/c11-7-3-6(4-8(12)5-7)9(13)1-2-10(14)15/h3-5H,1-2H2,(H,14,15)
InChIKeySSBFKGDYTIRSOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,5-Difluorophenyl)-4-oxobutyric acid (CAS 302912-30-7) Technical Overview for Scientific Procurement


4-(3,5-Difluorophenyl)-4-oxobutyric acid (CAS 302912-30-7, molecular formula C₁₀H₈F₂O₃, molecular weight 214.17 g/mol) is a fluorinated γ-oxobutyric acid derivative characterized by a 3,5-difluorophenyl ketone moiety [1]. The compound exists as a solid with a reported melting point of 116–119 °C . Its substitution pattern confers distinct physicochemical properties, including a predicted LogP of approximately 1.5, which differentiates it from non-fluorinated and mono-fluorinated analogs in terms of lipophilicity and electronic profile . The compound serves primarily as a synthetic intermediate and research tool in medicinal chemistry and chemical biology applications.

Why 4-(3,5-Difluorophenyl)-4-oxobutyric acid (CAS 302912-30-7) Cannot Be Replaced by Generic Analogs


Within the 4-aryl-4-oxobutyric acid chemical class, substitution patterns on the phenyl ring critically modulate electronic properties, steric hindrance, and hydrogen-bonding capacity, which in turn govern target engagement and reactivity in downstream synthetic transformations [1]. The 3,5-difluoro substitution present in CAS 302912-30-7 is non-trivial; mono-fluoro analogs (e.g., 3-fluoro or 4-fluoro derivatives) exhibit altered LogP values and reduced hydrogen-bond acceptor capacity, while non-fluorinated analogs (e.g., 4-phenyl-4-oxobutyric acid) lack the electron-withdrawing effects necessary for certain enzyme inhibition profiles [2]. Furthermore, regioisomeric difluoro analogs (e.g., 2,4-difluorophenyl) demonstrate divergent reactivity in Friedel–Crafts and subsequent derivatization steps due to differences in ortho/para directing effects [3]. Generic substitution without empirical validation of equivalence in the specific experimental context introduces uncontrolled variables in both biological assay outcomes and synthetic pathway fidelity.

Quantitative Differentiation Evidence for 4-(3,5-Difluorophenyl)-4-oxobutyric acid (CAS 302912-30-7)


Lipophilicity (LogP) Differentiation: 3,5-Difluoro vs. 3-Fluoro and Non-Fluorinated Analogs

The 3,5-difluorophenyl substitution pattern in CAS 302912-30-7 confers a predicted LogP (XLogP3) of 1.5 . In contrast, the 3-monofluoro analog (CAS 69797-46-2) exhibits a lower predicted LogP of approximately 1.2–1.3, while the non-fluorinated parent 4-phenyl-4-oxobutyric acid (CAS 2051-95-8) has a predicted LogP of approximately 0.9 [1]. This incremental increase in lipophilicity is relevant for membrane permeability and target engagement in biological systems.

Medicinal Chemistry Physicochemical Profiling Drug Design

Melting Point and Solid-State Property Differentiation vs. Regioisomeric and Mono-Fluoro Analogs

The 3,5-difluoro substitution yields a distinct solid-state thermal profile. CAS 302912-30-7 exhibits a melting point range of 116–119 °C . The 3-monofluoro analog (CAS 69797-46-2) melts at a significantly lower range of 82–88 °C , while the 4-monofluoro analog (CAS 366-77-8) melts at 99–101 °C [1]. The 2,4-difluoro regioisomer (CAS 110931-77-6) lacks a consistently reported melting point in the open literature but is supplied with ≥98% purity specification .

Crystallization Formulation Science Analytical Chemistry

Synthetic Utility in Friedel–Crafts Pathways vs. 2,4-Difluoro Regioisomer

The 3,5-difluorophenyl group in CAS 302912-30-7 is meta-substituted, which avoids the ortho-directing and steric effects encountered with 2,4-difluorophenyl analogs. The 2,4-difluoro regioisomer (CAS 110931-77-6) is synthesized via Friedel–Crafts condensation of m-difluorobenzene with succinic anhydride, a reaction that requires careful control due to competing ortho/para selectivity [1]. The 3,5-difluoro substitution pattern, by contrast, offers predictable meta-directing electronic effects that can simplify subsequent derivatization (e.g., esterification to methyl ester CAS 1695030-70-6 ) without the complications of ortho steric hindrance.

Organic Synthesis Process Chemistry Building Blocks

Recommended Application Scenarios for 4-(3,5-Difluorophenyl)-4-oxobutyric acid (CAS 302912-30-7) Based on Differentiation Evidence


Medicinal Chemistry SAR Studies Requiring Specific LogP Windows

The predicted LogP of 1.5 places this compound in a favorable lipophilicity range for central nervous system (CNS) drug discovery programs, where optimal LogP values typically fall between 1 and 3 [1]. When designing structure-activity relationship (SAR) studies that require incremental lipophilicity modulation without introducing additional hydrogen-bond donors or acceptors, the 3,5-difluoro substitution offers a balanced profile distinct from both non-fluorinated (LogP ~0.9) and heavily fluorinated analogs . This compound is appropriate as a reference standard or scaffold for analogs targeting enzymes such as kynurenine-3-hydroxylase, where the 4-aryl-4-oxobutyric acid core is a known pharmacophore .

Crystallization and Solid-State Formulation Development

With a melting point of 116–119 °C—significantly higher than its mono-fluoro analogs—this compound may serve as a model system for studying crystallization behavior, polymorphism, and solid-state stability of fluorinated γ-oxobutyric acid derivatives [1]. Its thermal profile makes it suitable for analytical method development involving differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), as well as for formulation studies where crystalline stability is a prerequisite .

Synthetic Methodology Development for Fluorinated Building Blocks

As a building block with a defined 3,5-difluoro substitution pattern, this compound is well-suited for reaction optimization studies involving esterification, amidation, and reduction of the γ-keto acid moiety [1]. The absence of ortho-fluorine substituents reduces steric hindrance in subsequent transformations, making it a practical substrate for training new synthetic methodologies or for scaling up reaction sequences . The availability of a well-characterized methyl ester derivative (CAS 1695030-70-6) further supports its use in esterification studies .

Kynurenine Pathway Modulation Research

The 4-aryl-4-oxobutyric acid scaffold is a recognized pharmacophore for kynurenine-3-hydroxylase (kynurenine 3-monooxygenase) inhibition, an enzyme implicated in neurodegenerative disease pathways [1]. The 3,5-difluorophenyl variant may be evaluated alongside other aryl-substituted analogs in competitive inhibition assays to dissect the electronic and steric contributions of fluorine substitution to enzyme binding . Procurement of this specific substitution pattern is necessary to complete SAR matrices in such programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3,5-Difluorophenyl)-4-oxobutyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.